Decanoyl-coa

Catalog No.
S525438
CAS No.
1264-57-9
M.F
C31H54N7O17P3S
M. Wt
921.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decanoyl-coa

CAS Number

1264-57-9

Product Name

Decanoyl-coa

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate

Molecular Formula

C31H54N7O17P3S

Molecular Weight

921.8 g/mol

InChI

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1

InChI Key

CNKJPHSEFDPYDB-HSJNEKGZSA-N

SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Solubility

Soluble in DMSO

Synonyms

Decanoyl-coenzyme A; Coenzyme A, decanoyl-; Decanoyl-coa; Decanoyl coenzyme A monohydrate.

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Description

The exact mass of the compound Decanoyl-coa is 921.25 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. It belongs to the ontological category of medium-chain fatty acyl-CoA in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Substrate for Enzyme Studies

  • Understanding Fatty Acid Metabolism: Decanoyl-CoA acts as a substrate for enzymes involved in fatty acid metabolism, particularly those responsible for beta-oxidation. By studying how enzymes interact with Decanoyl-CoA, researchers gain insights into the breakdown of fatty acids for energy production [].

For instance, research on the enzyme carnitine palmitoyltransferase (CPT) uses Decanoyl-CoA as a substrate to analyze its role in transporting fatty acids into the mitochondria for beta-oxidation.

Investigating Protein Function

  • Probing Protein-Ligand Interactions: Decanoyl-CoA can be employed to investigate the interaction between proteins and specific fatty acid molecules. Researchers can use techniques like affinity chromatography to identify proteins that bind to Decanoyl-CoA, revealing their potential roles in fatty acid metabolism or signaling pathways [].

Cellular Signaling Research

  • Deciphering Cellular Responses: Decanoyl-CoA might be used to study how cells respond to specific fatty acids. Researchers can explore how Decanoyl-CoA affects gene expression, protein activity, or other cellular processes, furthering the understanding of cellular signaling triggered by fatty acids [].

Decanoyl-CoA is a medium-chain fatty acyl-CoA, characterized by the chemical formula C31H54N7O17P3SC_{31}H_{54}N_{7}O_{17}P_{3}S. It results from the condensation of the thiol group of coenzyme A with the carboxy group of decanoic acid. This compound plays a crucial role in fatty acid metabolism, particularly in the synthesis and degradation of fatty acids within cellular processes. Its molecular weight is approximately 840.41 g/mol, and it is classified as an acyl donor, facilitating the transfer of acyl groups between various molecular entities .

  • Dehydrogenation Reaction:
    Decanoyl CoA+FADtrans Dec 2 enoyl CoA+FADH2\text{Decanoyl CoA}+\text{FAD}\rightleftharpoons \text{trans Dec 2 enoyl CoA}+\text{FADH}_2
    This reaction is catalyzed by acyl-CoA dehydrogenases, which are involved in the β-oxidation pathway .
  • Hydrolysis Reaction:
    Decanoyl CoA+H2OCapric acid+Coenzyme A\text{Decanoyl CoA}+\text{H}_2\text{O}\rightarrow \text{Capric acid}+\text{Coenzyme A}
    This reaction highlights the role of decanoyl-CoA in fatty acid mobilization and energy production .

Decanoyl-CoA exhibits significant biological activity, particularly in lipid metabolism. It is involved in:

  • Fatty Acid Oxidation: Decanoyl-CoA is a substrate for mitochondrial β-oxidation, leading to the production of energy.
  • Synthesis of Complex Lipids: It serves as a building block for synthesizing phospholipids and other complex lipids essential for cellular membranes.
  • Regulation of Gene Expression: In Escherichia coli, decanoyl-CoA binds to the FadR protein, influencing fatty acid metabolism by regulating gene expression related to fatty acid synthesis and degradation .

Decanoyl-CoA can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing acyl-CoA synthetases, which catalyze the activation of decanoic acid with coenzyme A.
  • Chemical Synthesis: Involves the reaction of decanoic acid with coenzyme A under specific conditions to facilitate the formation of thioester bonds.
  • Isotopic Labeling: Techniques such as those described in research articles allow for the synthesis of labeled variants for study purposes .

Decanoyl-CoA has several applications across various fields:

  • Biochemical Research: Used as a substrate to study metabolic pathways involving fatty acids.
  • Pharmaceutical Development: Investigated for its role in metabolic disorders and potential therapeutic applications targeting lipid metabolism.
  • Food Industry: Employed in flavoring and fragrance formulations due to its fatty acid profile.

Studies have shown that decanoyl-CoA interacts with multiple proteins and enzymes:

  • FadR Protein Binding: It regulates fatty acid biosynthesis by modulating gene expression in response to cellular lipid levels .
  • Enzyme Substrate: Acts as a substrate for various enzymes involved in lipid metabolism, including acyl-CoA dehydrogenases and fatty acid synthases .

Decanoyl-CoA belongs to a broader class of acyl-CoAs. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Octanoyl-CoAC29H50N7O17P3SC_{29}H_{50}N_{7}O_{17}P_{3}SShorter carbon chain; primarily involved in energy production.
Dodecanoyl-CoAC33H58N7O17P3SC_{33}H_{58}N_{7}O_{17}P_{3}SLonger carbon chain; more significant role in membrane lipid synthesis.
Hexadecanoyl-CoAC37H66N7O17P3SC_{37}H_{66}N_{7}O_{17}P_{3}SEven longer chain; involved in complex lipid assembly and signaling.

Decanoyl-CoA's medium-chain length allows it to participate effectively in both energy production and biosynthetic pathways, making it unique among its counterparts.

Purity

>90% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

9

Exact Mass

921.25097545 g/mol

Monoisotopic Mass

921.25097545 g/mol

Heavy Atom Count

59

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Decanoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Modify: 2023-08-15
1. Gregersen, N., Kølvraa, S., and Mortensen, P.B. Acyl-CoA: Glycine N-acyltransferase: In vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver. Biochem. Med. Metab. Biol. 35(2), 210-218 (1986).
2. Lai, J.C., Lian, B.B., Zhai, S., et al. Brain mitochondrial citrate synthase and glutamate dehydrogenase: Differential inhibition by fatty acyl coenzyme A derivatives. Metab. Brain Dis. 9(2), 143-152 (1994).
3. DiRusso, C.C., Heimert, T.L., and Metzger, A.K. Characterization of FadR, a global transcriptional regulator of fatty acid metabolism in Escherichia coli. Interaction with the fadB promoter is prevented by long chain fatty acyl coenzyme A. J. Biol. Chem. 267(12), 8685-8691 (1992).
4. Ren, Y., and Schulz, H. Metabolic functions of the two pathways of oleate β-oxidation double bond metabolism during the β-oxidation of oleic acid in rat heart mitochondria. J. Biol. Chem. 278(1), 111-116 (2003).

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